molecular formula C14H13N3O3 B10908347 methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908347
M. Wt: 271.27 g/mol
InChI Key: GPTMGDGXKPXYLD-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a furan ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction could lead to dihydrofuran derivatives .

Scientific Research Applications

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the core structure. Examples include:

  • Methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 1-ethyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 1-ethyl-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-3-17-13-10(8-15-17)9(14(18)19-2)7-11(16-13)12-5-4-6-20-12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMGDGXKPXYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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